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Compound of Interest

Compound Name: 1-Octanol, tBDMS

Cat. No.: B14365017

Introduction

In the landscape of organic synthesis, particularly within pharmaceutical and materials science
research, the strategic use of protecting groups is fundamental to achieving complex molecular
architectures. The tert-butyldimethylsilyl (TBDMS or TBS) group is one of the most widely
employed protecting groups for hydroxyl functionalities due to its ease of installation, stability
across a broad range of reaction conditions, and clean, selective removal. This technical guide
provides an in-depth overview of the tert-butyldimethylsilyl ether of 1-octanol, a common
protected intermediate. It covers its structure, physicochemical properties, spectroscopic
signature, and detailed protocols for its synthesis and deprotection.

Compound Structure and Properties

The TBDMS ether of 1-octanol, systematically named 1-((tert-butyldimethylsilyl)oxy)octane, is
formed by replacing the hydroxyl proton of 1-octanol with a tert-butyldimethylsilyl group.

Chemical Structure: CH3(CHz2)7-O-Si(CHs)2(C(CHs)3)

Table 1: General Compound Information
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Identifier Value

IUPAC Name tert-Butyl(dimethyl)(octyloxy)silane

1-((tert-butyldimethylsilyl)oxy)octane, 1-Octanol
TBDMS ether

Other Names

Molecular Formula C14H320Si[1]

Molecular Weight 244.49 g/mol [1]

| INChiKey | UBGVISRKDQAEKE-UHFFFAOYSA-N[1] |

Table 2: Physical Properties

Property Value

Appearance Colorless oil (predicted)

Data not available. For comparison, 4-(tert-
Boiling Point butyldimethylsilyl)oxy-1-butanol boils at 63-66
°C /0.3 mmHg.[2]

Data not available. For comparison, 4-(tert-
Density butyldimethylsilyl)oxy-1-butanol has a density of
0.888 g/mL at 25 °C.[2]

| Solubility | Soluble in common organic solvents (e.g., CH2Clz, THF, hexanes, ethyl acetate);
Insoluble in water. |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the successful synthesis and purity of the target
compound. Below are the expected spectroscopic characteristics.

Table 3: Predicted *H-NMR Spectral Data (Solvent: CDCls)
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Chemical Shift

Multiplicity
(3, ppm)

~3.61 Triplet (t)

Integration

2H

Assignment

-O-CH:-
(CH2)6CHs

Notes

The methylene
group
attached to the
silyl ether
oxygen.

~1.54 Multiplet (m)

2H

-OCH2-CHz-
(CH2)sCHs

~1.29 Multiplet (m)

10H

-(CH2)s-

Overlapping
signals of the
central
methylene
groups in the

octyl chain.

0.89 Singlet (s)

9H

-Si-C(CHs)s

Characteristic
signal for the
tert-butyl
protons.[3]

0.88 Triplet (t)

3H

-(CH2)7CHs

Terminal methyl
group of the octyl
chain.

| 0.05 | Singlet (s) | 6H | -Si-(CHs)2 | Characteristic signal for the dimethylsilyl protons.[3] |

Table 4: Predicted 3C-NMR Spectral Data (Solvent: CDCIs)
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Chemical Shift (6, ppm) Assighment
~63.3 -O-CH2-(CH2)eCHs
~33.0 -OCH2-CH2-(CH2)sCH3
~31.9 Octyl Chain CH:z
~29.5 Octyl Chain CH:z
~29.3 Octyl Chain CH:z
~26.2 Octyl Chain CH:z
~25.9 -Si-C(CH3)3
~22.7 -(CH2)s-CH2CHs
~18.3 -Si-C(CH3)3
~14.1 -(CHz2)7CHs

| ~-5.3|-Si-(CH3)2 |

Mass Spectrometry (MS) Electron lonization (El) mass spectrometry is a key tool for identifying
TBDMS ethers. The mass spectrum of 1-((tert-butyldimethylsilyl)oxy)octane shows
characteristic fragmentation patterns.[1] A prominent peak is observed at m/z = 187, which
corresponds to the [M - CaHo]* or [M-57]* fragment resulting from the loss of the tert-butyl
group. This fragmentation is a hallmark of TBDMS-protected compounds.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis (protection) and
cleavage (deprotection) of the TBDMS ether of 1-octanol.

Synthesis: Silylation of 1-Octanol (Corey Protocol)

The protection of 1-octanol is reliably achieved using the Corey protocol, which employs tert-
butyldimethylsilyl chloride (TBDMS-CI) and imidazole as a base in an aprotic solvent like
dichloromethane (DCM) or dimethylformamide (DMF).[4][5] Imidazole activates the silyl
chloride, facilitating a rapid and high-yielding reaction.
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Methodology:

Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere
(nitrogen or argon), add 1-octanol (5.00 g, 38.4 mmol, 1.0 eq).

» Dissolution: Dissolve the alcohol in 40 mL of anhydrous dichloromethane (CHzClz2).

o Base Addition: Add imidazole (3.14 g, 46.1 mmol, 1.2 eq) to the solution and stir until it fully
dissolves.

 Silylating Agent Addition: In a separate flask, dissolve tert-butyldimethylsilyl chloride
(TBDMS-CI) (6.37 g, 42.2 mmol, 1.1 eq) in 20 mL of anhydrous CH2Clz. Add this solution
dropwise to the alcohol/imidazole mixture at room temperature over 15 minutes.

e Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

e Workup: Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a
separatory funnel and separate the layers.

o Extraction: Extract the aqueous layer with CH2Cl2 (2 x 30 mL).

o Washing: Combine the organic layers and wash sequentially with 50 mL of saturated
aqueous NHa4Cl, 50 mL of water, and 50 mL of brine.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (NazS0a),
filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: The resulting crude oil can be purified by flash column chromatography on silica
gel using a hexane/ethyl acetate gradient to yield the pure product.

Cleavage: Desilylation using Tetrabutylammonium
Fluoride (TBAF)

The TBDMS group is most commonly removed using a source of fluoride ions, such as
tetrabutylammonium fluoride (TBAF). The high affinity of silicon for fluoride drives the cleavage
reaction, making it highly effective and selective.[4]
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Methodology:

Preparation: Dissolve the TBDMS ether of 1-octanol (5.00 g, 20.4 mmol, 1.0 eq) in 50 mL of
tetrahydrofuran (THF) in a 100 mL round-bottom flask.

Reagent Addition: Add a 1.0 M solution of TBAF in THF (22.5 mL, 22.5 mmol, 1.1 eq)
dropwise to the solution at room temperature.

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC for
the disappearance of the starting silyl ether and the appearance of 1-octanol.

Concentration: Upon completion, remove the THF under reduced pressure.

Workup: Redissolve the residue in 50 mL of diethyl ether or ethyl acetate. Wash the organic
solution with water (2 x 30 mL) and brine (30 mL).

Drying and Concentration: Dry the organic layer over anhydrous Na2SOa, filter, and
concentrate in vacuo.

Purification: The crude 1-octanol can be purified by flash column chromatography if
necessary.

Diagrams and Workflows

Visual representations of the chemical transformation and experimental process aid in

understanding the protocol.
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Caption: Reaction scheme for the TBDMS protection of 1-Octanol.
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Caption: Experimental workflow for the synthesis of TBDMS ether of 1-Octanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Tert-butyldimethylsilyl Ether of
1-Octanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1436501 7#structure-of-tert-butyldimethylsilyl-ether-
of-1-octanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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